1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
Description
1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a sulfonamide-linked phenyl group and a 3-oxo-piperazine moiety bearing a pyridin-3-yl substituent. This structure combines multiple pharmacophoric elements:
- Pyrrolidine-2,5-dione: A scaffold known for modulating enzyme activity (e.g., kinase inhibition) and enhancing metabolic stability .
- 3-Oxo-piperazine-pyridinyl moiety: May contribute to receptor binding via hydrogen bonding or π-π stacking interactions.
The compound’s design suggests applications in therapeutic areas such as neurology or oncology, though specific indications require further validation.
Properties
IUPAC Name |
1-[4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c24-17-7-8-18(25)23(17)14-3-5-16(6-4-14)29(27,28)21-10-11-22(19(26)13-21)15-2-1-9-20-12-15/h1-6,9,12H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRWLFYXVPBVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to show activity against ck1γ and ck1ε. These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition. This implies that the compound may interact with its targets, possibly CK1γ and CK1ε, leading to their inhibition and subsequent alteration of their associated cellular processes.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways associated with ck1γ and ck1ε, such as the wnt signaling pathway. The Wnt signaling pathway plays a crucial role in cell proliferation, migration, and differentiation.
Biological Activity
1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione, a compound with a complex structure, exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 390.4 g/mol. Its structure includes a pyrrolidine core linked to a piperazine moiety and a sulfonamide group, which are known to enhance biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine and pyrrolidine structures often display various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine exhibit antibacterial properties against various strains. The sulfonamide functionality is particularly noted for its role in enhancing antibacterial efficacy .
- Enzyme Inhibition : This compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities were observed with IC50 values indicating potency comparable to standard drugs .
- Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with active sites of enzymes, blocking their function. This mechanism is crucial in the context of both antibacterial and anticancer activities.
- Receptor Modulation : Compounds similar to 1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione have been shown to modulate neurotransmitter receptors, which can influence various physiological processes including pain perception and mood regulation .
Case Studies
Several studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that piperazine derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting that modifications in the piperazine ring can enhance efficacy .
- Cancer Research : In vitro studies indicated that pyrrolidine derivatives could inhibit the proliferation of cancer cells through apoptosis induction, showcasing their potential as therapeutic agents in oncology .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to selectively target cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests that the compound may act as a potential lead for developing new anticancer agents .
-
Antidiabetic Potential
- Research has highlighted the potential of piperazine derivatives in managing diabetes. Specific derivatives have shown promising results in inhibiting enzymes related to glucose metabolism, indicating their utility in developing antidiabetic medications . The compound's sulfonamide group may enhance its efficacy by improving solubility and bioavailability.
- Antimicrobial Properties
- Case Study: Anticancer Screening
- Case Study: Diabetes Management
- Case Study: Antimicrobial Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key Compounds for Comparison :
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS 321433-54-9)
- Structural Differences :
- Benzyl group at position 1 (vs. hydrogen in the target compound).
- Sulfanyl (S–) linkage (vs. sulfonyl (SO₂) in the target).
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl substituent (vs. pyridin-3-yl).
- Impact on Properties :
- Increased lipophilicity due to benzyl and trifluoromethyl groups.
- Reduced metabolic stability compared to sulfonyl-containing analogues .
3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones
- Structural Differences :
- Thiazolidinone ring fused to the pyrrolidine-2,5-dione core (vs. standalone succinimide).
- Arylidene groups at position 5 (vs. sulfonamide-phenyl substitution).
- Impact on Properties :
- Enhanced electron-withdrawing effects from the thiazolidinone ring improve reactivity.
- Broader antimicrobial activity reported in preliminary studies .
Pharmacological and Physicochemical Properties
| Parameter | Target Compound | CAS 321433-54-9 | Thiazolidinone Hybrids |
|---|---|---|---|
| Molecular Weight | ~465 g/mol* | 595.46 g/mol | 350–450 g/mol |
| LogP (Predicted) | 1.8–2.5 | 4.1 | 2.0–3.5 |
| Key Functional Groups | Sulfonyl, pyridinyl | Sulfanyl, CF₃ | Thiazolidinone, arylidene |
| Reported Bioactivity | Not yet disclosed | Antipsychotic leads | Antimicrobial |
*Hypothetical calculation based on structure.
Key Observations :
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound improves solubility and metabolic stability compared to sulfanyl analogues, which are prone to oxidation .
- Pyridinyl Substituents : The pyridin-3-yl group may enhance blood-brain barrier penetration relative to 3-chloro-5-(trifluoromethyl)pyridin-2-yl (CAS 321433-54-9), which is bulkier and more lipophilic .
- Core Modifications: Thiazolidinone hybrids exhibit distinct reactivity but lack the sulfonamide linker’s versatility in targeting enzymes like carbonic anhydrases .
Q & A
Basic: What methodologies are recommended for synthesizing this compound, and how can experimental efficiency be optimized?
Answer:
Synthesis of this polyheterocyclic compound requires a multi-step approach, integrating sulfonylation, piperazine ring formation, and pyrrolidine-2,5-dione coupling. Key steps include:
- Sulfonylation : Reacting 3-oxo-4-(pyridin-3-yl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) .
- Coupling : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the sulfonated intermediate to the phenyl-pyrrolidine-dione core .
Optimization via Design of Experiments (DoE):
Statistical DoE (e.g., factorial designs) minimizes trial-and-error by systematically varying parameters (temperature, stoichiometry, catalysts). For example:
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- HPLC-MS : Quantifies purity and detects intermediates using a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridinyl-piperazine and sulfonyl-phenyl linkage (e.g., δ 8.3–8.5 ppm for pyridine protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine-2,5-dione core .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for sulfonylation) using DFT methods (B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., kinases) by modeling interactions of the pyridinyl-piperazine moiety with active sites .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability via ADME studies (e.g., microsomal stability, plasma protein binding) to identify metabolic liabilities .
- Dose-Response Refinement : Use Hill slope analysis to reconcile potency differences across models .
- Tissue-Specific Delivery : Test nanoparticle encapsulation to improve target engagement in vivo .
Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?
Answer:
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .
- Arrhenius Kinetics : Calculate activation energy (Ea) for thermal decomposition using data from 25°C, 40°C, and 60°C .
Advanced: What strategies mitigate heterogeneity in reaction mixtures during scale-up?
Answer:
- Membrane Separation : Remove unreacted intermediates using nanofiltration membranes (MWCO 500 Da) .
- Flow Chemistry : Enhance mixing efficiency and heat transfer in continuous reactors .
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to adjust feed rates dynamically .
Basic: How can researchers validate the compound’s mechanism of action in enzymatic assays?
Answer:
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for the pyridinyl-piperazine domain .
Advanced: What interdisciplinary approaches integrate material science to improve formulation?
Answer:
- Co-Crystallization : Enhance solubility by co-crystallizing with succinic acid or caffeine .
- Polymer-Based Matrices : Use PLGA nanoparticles (size <200 nm) for sustained release, characterized by DLS and TEM .
Basic: How should researchers address reproducibility issues in synthetic batches?
Answer:
- Critical Quality Attributes (CQAs) : Define thresholds for purity (>98%), residual solvents (<500 ppm), and particle size (D90 <50 µm) .
- Robustness Testing : Vary raw material suppliers (e.g., sulfonyl chloride sources) and assess impact on yield .
Advanced: What in silico tools predict toxicity profiles of derivatives early in development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
